(R)-2-Amino-2,4-dimethylpentanoic acid
Overview
Description
This would involve providing a detailed overview of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including any catalysts or reagents used, reaction conditions, and the overall reaction mechanism.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and any other potential hazards, as well as appropriate safety precautions when handling it.
Future Directions
This would involve discussing potential areas for future research, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.
For a specific compound, these analyses would typically involve a combination of laboratory experiments and computational modeling, and would require expertise in areas such as organic chemistry, analytical chemistry, and biochemistry. The results would usually be published in scientific journals, and could be found by searching databases such as PubMed or the American Chemical Society’s publications1. Please note that the availability of information may vary depending on the specific compound and the extent to which it has been studied.
properties
IUPAC Name |
(2R)-2-amino-2,4-dimethylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)4-7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSWQPLPYROOBG-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@](C)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-2,4-dimethylpentanoic acid | |
CAS RN |
29589-03-5 | |
Record name | alpha-Methylleucine, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029589035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-a-Methylleucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-METHYLLEUCINE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I6LNK6551 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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